6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound featuring a combination of fluorophenyl, methoxyphenyl, and triazolyl groups
Mechanism of Action
Target of Action
The primary target of F0648-0553 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0553 acts as an inhibitor of Stat3 . It blocks the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts .
Biochemical Pathways
The inhibition of Stat3 by F0648-0553 affects the IL-6/Stat3 signaling pathway . This pathway is involved in the regulation of immune response, inflammation, and hematopoiesis . By inhibiting Stat3, F0648-0553 reduces the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .
Pharmacokinetics
The compound has shown significant therapeutic effects in in vivo models without apparent adverse effects , suggesting favorable pharmacokinetic properties.
Result of Action
The inhibition of Stat3 by F0648-0553 results in significant anti-inflammatory properties through the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action, efficacy, and stability of F0648-0553 can be influenced by various environmental factors While specific environmental influences on F0648-0553 are not fully known, factors such as pH, temperature, and the presence of other molecules can generally affect the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the tetrahydropyrimidine-2,4-dione core. Common reagents used in these reactions include organometallic catalysts, halogenated solvents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-fluorophenyl)methyl]-2-[(2S,5R,6S)-6-(hydroxymethyl)-5-[(4-methoxyphenyl)sulfonylamino]-2-oxanyl]acetamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
What sets 6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-16-8-6-15(7-9-16)27-18(10-14-11-19(28)24-20(29)23-14)25-26-21(27)31-12-13-4-2-3-5-17(13)22/h2-9,11H,10,12H2,1H3,(H2,23,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEPBYAMXHOASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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